molecular formula C14H15ClN4O2 B2711958 N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209763-05-2

N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B2711958
CAS No.: 1209763-05-2
M. Wt: 306.75
InChI Key: UBUDOCOKFCUZGZ-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a high-purity chemical compound for research and development applications. The core structure of this molecule, featuring imidazole and chlorophenyl moieties, is of significant interest in medicinal chemistry and pharmaceutical research. Such structural motifs are commonly investigated for their potential biological activities and as key intermediates in synthetic pathways. Researchers can utilize this compound in various in vitro assays to explore its specific mechanism of action, binding affinity, and functional properties. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any therapeutic, diagnostic, or human use. It is the responsibility of the researcher to comply with all applicable local and international regulations regarding the handling, use, and disposal of this substance.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-10-16-6-8-19(10)9-7-17-13(20)14(21)18-12-5-3-2-4-11(12)15/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUDOCOKFCUZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Imidazole Intermediate:

    Attachment of the 2-chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole intermediate.

    Formation of the Oxalamide Backbone: The final step involves the reaction of the substituted imidazole with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines or reduced oxalamide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are compared to analogs in Table 1.

Table 1. Structural Comparison of Selected Amide Derivatives

Compound Name Core Structure Key Substituents Notable Features
N'-(2-Chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide (Target) Ethanediamide 2-Chlorophenyl; 2-methylimidazole-ethyl Imidazole enhances hydrogen bonding; ortho-chlorine increases steric effects
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol; imidazole-propylidene Extended conjugation due to propylidene; confirmed by X-ray crystallography
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Acetamide Benzothiazole; trifluoromethyl Fluorine enhances lipophilicity; microwave-assisted synthesis (75% yield)
N-Substituted 2-(3,4-dichlorophenyl)acetamide Acetamide 3,4-Dichlorophenyl; pyrazolyl Structural similarity to penicillin; R22(10) hydrogen-bonded dimers in crystal
N-(3-Chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide Acetamide Benzoimidazole-thioether; hydrazinyl Antimicrobial activity; synthesized via hydrazine hydrate (80% yield)

Biological Activity

N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 chlorophenyl N 2 2 methyl 1H imidazol 1 yl ethyl ethanediamide\text{N 2 chlorophenyl N 2 2 methyl 1H imidazol 1 yl ethyl ethanediamide}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial properties. Notably, its structural components suggest potential interactions with biological targets such as enzymes and receptors involved in disease pathways.

Anticancer Activity

A significant focus of research has been on the compound's anticancer properties. Studies suggest that it may act as an antiproliferative agent , inhibiting cancer cell growth through mechanisms such as:

  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, which is crucial for cancer therapy.
  • Cell Cycle Arrest : Evidence suggests it can induce G2/M phase arrest, preventing cancer cells from dividing and proliferating.

For instance, a study demonstrated that related imidazole derivatives showed promising results in breast cancer cell lines, indicating that modifications in structure could enhance efficacy against tumors .

Antimicrobial Properties

In addition to its anticancer effects, there are indications that this compound may possess antimicrobial properties . The imidazole ring is known for its activity against various pathogens, suggesting that the compound could be effective against bacterial and fungal infections.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialPotential inhibition of pathogen growth
Enzyme InhibitionPossible interaction with key enzymesNot specifically documented

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step chemical reactions that incorporate both the chlorophenyl and imidazole moieties. The structural complexity allows for diverse interactions with biological targets.

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